molecular formula C9H15ClN2 B14767104 1-Butyl-4-chloro-3,5-dimethyl-1H-pyrazole

1-Butyl-4-chloro-3,5-dimethyl-1H-pyrazole

Cat. No.: B14767104
M. Wt: 186.68 g/mol
InChI Key: ZOQCTEACHHYWCE-UHFFFAOYSA-N
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Description

1-Butyl-4-chloro-3,5-dimethyl-1H-pyrazole is an organic compound with the molecular formula C9H15ClN2 It is a derivative of pyrazole, characterized by the presence of a butyl group at the first position, a chlorine atom at the fourth position, and two methyl groups at the third and fifth positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-4-chloro-3,5-dimethyl-1H-pyrazole typically involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with butyl halides under basic conditions. The reaction can be carried out using a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-4-chloro-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding pyrazoline derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols, bases like potassium carbonate, solvents like dimethylformamide, and heating.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids, solvents like acetic acid, and controlled temperatures.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents like ethanol or tetrahydrofuran, and ambient temperatures.

Major Products Formed:

    Substitution Reactions: Substituted pyrazole derivatives with various functional groups.

    Oxidation Reactions: Pyrazole oxides.

    Reduction Reactions: Pyrazoline derivatives.

Scientific Research Applications

1-Butyl-4-chloro-3,5-dimethyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block for the development of new materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Butyl-4-chloro-3,5-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis or metabolic processes.

Comparison with Similar Compounds

    4-Chloro-3,5-dimethyl-1H-pyrazole: Lacks the butyl group, which may affect its reactivity and biological activity.

    1-Butyl-3,5-dimethyl-1H-pyrazole: Lacks the chlorine atom, which may influence its chemical properties and applications.

    1-Butyl-4-chloro-1H-pyrazole: Lacks the methyl groups, which may alter its steric and electronic characteristics.

Uniqueness: 1-Butyl-4-chloro-3,5-dimethyl-1H-pyrazole is unique due to the combination of substituents on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H15ClN2

Molecular Weight

186.68 g/mol

IUPAC Name

1-butyl-4-chloro-3,5-dimethylpyrazole

InChI

InChI=1S/C9H15ClN2/c1-4-5-6-12-8(3)9(10)7(2)11-12/h4-6H2,1-3H3

InChI Key

ZOQCTEACHHYWCE-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C(=N1)C)Cl)C

Origin of Product

United States

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